molecular formula C12H24N2O2 B599290 Tert-butyl 3-(1-aminoethyl)piperidine-1-carboxylate CAS No. 1235439-55-0

Tert-butyl 3-(1-aminoethyl)piperidine-1-carboxylate

Cat. No.: B599290
CAS No.: 1235439-55-0
M. Wt: 228.336
InChI Key: SQEURGTUFUERHD-UHFFFAOYSA-N
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Description

Tert-butyl 3-(1-aminoethyl)piperidine-1-carboxylate is a chiral piperidine derivative that serves as a versatile intermediate in advanced pharmaceutical research and drug discovery. Its primary research value lies in its role as a synthetic precursor for the development of novel bioactive molecules. This scaffold is particularly valuable for constructing compounds that target the central nervous system. For instance, the 4-(2-aminoethyl)piperidine core, a closely related chemotype, has been identified as a novel and potent agonist for the Trace Amine-Associated Receptor 1 (TAAR1), a promising target for the treatment of psychotic disorders such as schizophrenia . The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen is a critical feature that facilitates complex multi-step syntheses, allowing for the selective functionalization of the primary amine group on the ethyl side chain . Researchers leverage this compound to design and synthesize potential modulators of G-protein coupled receptors (GPCRs), exploring structure-activity relationships to optimize potency and efficacy . The application of this intermediate streamlines the synthesis of complex piperidine-based structures, accelerating the discovery of new therapeutic candidates for disorders with unmet medical needs.

Properties

IUPAC Name

tert-butyl 3-(1-aminoethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-9(13)10-6-5-7-14(8-10)11(15)16-12(2,3)4/h9-10H,5-8,13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQEURGTUFUERHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCN(C1)C(=O)OC(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1235439-55-0
Record name tert-butyl 3-(1-aminoethyl)piperidine-1-carboxylate
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Preparation Methods

Esterification and Cyclization

D-Ornithine hydrochloride is suspended in anhydrous methanol and treated with hydrogen chloride gas under reflux to form methyl orthinate dihydrochloride. This intermediate undergoes cyclization upon reaction with sodium methoxide, yielding a piperidine ring structure. The cyclization mechanism proceeds via intramolecular nucleophilic substitution, facilitated by the methoxide ion deprotonating the α-amino group and promoting ring closure.

Boc Protection

The resulting piperidine derivative is subsequently protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine. This step ensures selective protection of the primary amine while leaving the secondary amine available for further functionalization. The reaction typically achieves yields of 70–85% after purification by crystallization from ethanol.

Table 1: Reaction Conditions for D-Ornithine Route

StepReagents/ConditionsYield (%)
EsterificationHCl/MeOH, reflux, 3 h90
CyclizationNaOMe/MeOH, reflux, 4 h75
Boc ProtectionBoc₂O, Et₃N, CH₂Cl₂, rt, 12 h82

Hydrogenation of Protected Intermediates

An alternative approach involves the hydrogenation of a benzyl-protected precursor. Benzyl 3-[(tert-butoxycarbonyl)amino]-1-piperidinecarboxylate serves as the starting material, with the benzyl group acting as a temporary protecting group for the carboxylate moiety.

Catalytic Hydrogenation

The benzyl group is removed via hydrogenolysis using 10% palladium on carbon (Pd/C) under a hydrogen atmosphere. This step proceeds quantitatively in ethanol at room temperature, affording the deprotected piperidine intermediate. Subsequent reductive amination introduces the 1-aminoethyl group using acetaldehyde and sodium cyanoborohydride (NaBH₃CN) in methanol.

Advantages and Limitations

This method avoids harsh acidic conditions but requires handling pyrophoric reagents (e.g., NaBH₃CN). The overall yield for this two-step sequence is approximately 50–60%, with purity exceeding 95% after column chromatography.

Reductive Amination of Tert-Butyl 3-Oxopiperidine-1-Carboxylate

A third route employs reductive amination of tert-butyl 3-oxopiperidine-1-carboxylate, a strategy analogous to the synthesis of its 4-substituted counterpart.

Reaction Mechanism

The ketone at the 3-position reacts with ammonium acetate and sodium triacetoxyborohydride (STAB) in dichloromethane, forming the corresponding amine. The Boc group remains intact under these mild conditions, and the reaction typically achieves 65–75% yield.

Industrial Scalability

Continuous flow reactors have been proposed to enhance this method’s scalability, reducing reaction times from 24 h to 2–3 h while maintaining yields above 70%.

Table 2: Comparison of Key Synthetic Methods

MethodStarting MaterialKey ReagentsYield (%)Purity (%)
D-Ornithine routeD-Ornithine HClBoc₂O, NaOMe70–8598
HydrogenationBenzyl-protected precursorPd/C, H₂, NaBH₃CN50–6095
Reductive amination3-Oxopiperidine derivativeSTAB, NH₄OAc65–7597

Stereochemical Considerations

The stereochemistry of the 1-aminoethyl group is critical for biological activity. Asymmetric synthesis methods, such as the use of chiral auxiliaries or enantioselective catalysts, have been explored but remain less developed. The D-ornithine route inherently preserves chirality, making it preferable for producing enantiomerically pure material.

Purification and Characterization

Final purification commonly involves recrystallization from ethanol or hexane/ethyl acetate mixtures. Advanced characterization techniques include:

  • ¹H/¹³C NMR : Confirms Boc group integrity (δ 1.48 ppm for tert-butyl protons) and aminoethyl substitution (δ 3.10–3.30 ppm for CH₂NH₂).

  • HPLC-MS : Verifies molecular weight (228.33 g/mol) and purity .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(1-aminoethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like halides, cyanides, and thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary amines.

Scientific Research Applications

Tert-butyl 3-(1-aminoethyl)piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic properties, including its role as a building block for drug development.

    Industry: The compound is used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 3-(1-aminoethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may act as an agonist or antagonist, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Key Structural Differences

The compound’s analogs differ in substituent position, chain length, and functional groups. These variations influence physicochemical properties, synthetic utility, and biological activity.

Table 1: Structural and Property Comparison
Compound Name (CAS) Substituent Position Substituent Type Molecular Weight (g/mol) Key Features
Tert-Butyl 3-(1-aminoethyl)piperidine-1-carboxylate (1235439-55-0) 3 Linear 1-aminoethyl 228.33 Balanced steric profile; versatile intermediate for drug synthesis
Tert-Butyl 2-(1-aminoethyl)piperidine-1-carboxylate (1334493-86-5) 2 Linear 1-aminoethyl 228.33 Altered steric effects due to 2-position substitution; similar handling precautions
Tert-Butyl 4-(2-aminopropan-2-yl)piperidine-1-carboxylate (530116-33-7) 4 Branched 2-aminopropan-2-yl 242.35 Increased steric bulk; potential for enhanced binding affinity in targets
Tert-Butyl 3-(1-aminopropyl)piperidine-1-carboxylate (1290046-61-5) 3 Linear 1-aminopropyl 242.35 Extended alkyl chain; higher lipophilicity
Tert-Butyl (3R)-3-{[6-(dibenzylamino)-5-nitropyrimidin-4-yl]amino}piperidine-1-carboxylate (Patent) 3 Nitropyrimidine-amino ~500 (estimated) Complex aromatic substituent; nitro group enhances reactivity

Physicochemical Properties

  • Polarity: Analogs with aromatic or nitro groups (e.g., ) display lower polarity (TLC Rf: 0.23 in hexane:ethyl acetate = 9:1) compared to aliphatic aminoethyl derivatives .
  • Stability: All analogs are stable under standard conditions but react with strong oxidizers. Branched-chain derivatives (e.g., 2-aminopropan-2-yl) may exhibit enhanced thermal stability due to reduced steric strain .

Biological Activity

Tert-butyl 3-(1-aminoethyl)piperidine-1-carboxylate (CAS Number: 47002429) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and applications in various therapeutic areas, supported by research findings and data.

  • Molecular Formula : C12H24N2O2
  • Molecular Weight : 224.33 g/mol
  • Structure : The compound features a piperidine ring, which is a common scaffold in many bioactive molecules.

1. Neuropharmacological Effects

Research indicates that piperidine derivatives can exhibit significant neuropharmacological effects. For example, compounds based on the piperidine structure have shown promise in modulating trace amine-associated receptor 1 (TAAR1), which is implicated in dopaminergic signaling pathways. A study demonstrated that certain analogs displayed agonistic activity at TAAR1, suggesting potential applications in treating disorders characterized by dopaminergic dysregulation such as schizophrenia .

2. Antiviral Properties

There is emerging evidence that piperidine derivatives may possess antiviral properties. For instance, related compounds have been investigated for their ability to inhibit human adenovirus (HAdV) infection. Although specific data on this compound is not available, the structural similarities suggest it could be explored for similar antiviral activities .

Table 1: Comparative Biological Activities of Piperidine Derivatives

Compound NameActivity TypeIC50 (μM)Reference
Tert-butyl 4-(Cyanomethylene)piperidine-1-carboxylateAntiviral4.7
AP163TAAR1 Agonist0.507
MitoguazoneAnticancerN/A

Case Study: TAAR1 Modulation

In a study evaluating various piperidine derivatives for their agonistic activity at TAAR1, one compound demonstrated a significant dose-dependent reduction in hyperlocomotion in a dopamine transporter knockout rat model. This suggests that this compound could be further investigated for its potential to modulate dopaminergic activity .

Q & A

Q. Can computational modeling predict this compound’s interactions with biological targets?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina to model binding to receptors (e.g., GPCRs). Validate with MD simulations (GROMACS) assessing binding free energy (MM-PBSA) .
  • ADMET Prediction : Tools like SwissADME estimate logP (∼2.5), suggesting moderate blood-brain barrier permeability .

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